4-(Aminomethyl)-2-bromoaniline
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Overview
Description
4-(Aminomethyl)-2-bromoaniline is an organic compound with the molecular formula C7H9BrN2 It consists of a benzene ring substituted with an amino group (NH2) and a bromine atom (Br) at the 2nd position, and an aminomethyl group (CH2NH2) at the 4th position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Aminomethyl)-2-bromoaniline can be achieved through several methods. One common approach involves the bromination of 4-(Aminomethyl)aniline. This reaction typically uses bromine or a bromine source such as N-bromosuccinimide (NBS) in the presence of a solvent like acetic acid or dichloromethane. The reaction is carried out at room temperature or slightly elevated temperatures to ensure complete bromination.
Another method involves the reduction of 4-(Nitromethyl)-2-bromoaniline. The nitro group is reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or using chemical reducing agents like iron powder in acidic conditions.
Industrial Production Methods
Industrial production of this compound typically involves large-scale bromination reactions. The process is optimized for high yield and purity, often using continuous flow reactors to control reaction conditions precisely. The use of automated systems ensures consistent quality and minimizes the risk of side reactions.
Chemical Reactions Analysis
Types of Reactions
4-(Aminomethyl)-2-bromoaniline undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as hydroxide, alkoxide, or amine groups.
Oxidation Reactions: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction Reactions: The compound can be reduced to form 4-(Aminomethyl)aniline by removing the bromine atom.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydroxide (NaOH) for hydroxylation, sodium alkoxide for alkoxylation, and primary or secondary amines for amination. These reactions are typically carried out in polar solvents like ethanol or water at elevated temperatures.
Oxidation Reactions: Oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) are used under acidic or basic conditions.
Reduction Reactions: Reducing agents like hydrogen gas with a palladium catalyst or iron powder in acidic conditions are commonly used.
Major Products Formed
Substitution Reactions: Products include 4-(Aminomethyl)-2-hydroxyaniline, 4-(Aminomethyl)-2-alkoxyaniline, and 4-(Aminomethyl)-2-aminoaniline.
Oxidation Reactions: Products include 4-(Nitrosomethyl)-2-bromoaniline and 4-(Nitromethyl)-2-bromoaniline.
Reduction Reactions: The major product is 4-(Aminomethyl)aniline.
Scientific Research Applications
4-(Aminomethyl)-2-bromoaniline has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including dyes, pharmaceuticals, and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is explored as a building block for the development of new drugs, particularly those targeting specific enzymes or receptors.
Industry: The compound is used in the production of polymers and advanced materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of 4-(Aminomethyl)-2-bromoaniline depends on its specific application. In biological systems, the compound may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. For example, it may bind to the active site of an enzyme, blocking its activity and thereby affecting cellular processes. The exact molecular targets and pathways involved vary depending on the specific context and application.
Comparison with Similar Compounds
4-(Aminomethyl)-2-bromoaniline can be compared with other similar compounds, such as:
4-(Aminomethyl)aniline: Lacks the bromine atom, making it less reactive in substitution reactions.
2-Bromoaniline: Lacks the aminomethyl group, reducing its potential for forming complex structures.
4-(Aminomethyl)-2-chloroaniline: Similar structure but with a chlorine atom instead of bromine, which may affect its reactivity and applications.
The uniqueness of this compound lies in its combination of functional groups, which allows for a wide range of chemical modifications and applications.
Properties
CAS No. |
42580-43-8 |
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Molecular Formula |
C7H9BrN2 |
Molecular Weight |
201.06 g/mol |
IUPAC Name |
4-(aminomethyl)-2-bromoaniline |
InChI |
InChI=1S/C7H9BrN2/c8-6-3-5(4-9)1-2-7(6)10/h1-3H,4,9-10H2 |
InChI Key |
XZROQRMSJUCXKB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1CN)Br)N |
Origin of Product |
United States |
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